tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate
Description
tert-Butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate (CAS: 1965304-61-3) is a carbamate-protected amine derivative with a pyrazole core. Its molecular formula is C₁₂H₂₀N₄O₆ (MW: 316.31 g/mol), and it features an oxalate counterion to enhance solubility and crystallinity . The compound is utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly kinase inhibitors. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335), necessitating careful handling .
Properties
IUPAC Name |
tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2.C2H2O4/c1-10(2,3)16-9(15)12-4-5-14-7-8(11)6-13-14;3-1(4)2(5)6/h6-7H,4-5,11H2,1-3H3,(H,12,15);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOTXRDCJXLTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C12H20N4O6, and it has a molecular weight of 316.31 g/mol. This compound is notable for its structural features that may contribute to its pharmacological properties.
The IUPAC name for this compound is tert-butyl N-[2-(4-aminopyrazol-1-yl)ethyl]carbamate; oxalic acid. The compound is generally available in a purity of approximately 95% and is utilized in various research applications, particularly in the fields of medicinal chemistry and pharmacology .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Research suggests that compounds with pyrazole moieties often exhibit significant interactions with enzymes and receptors involved in various metabolic pathways, potentially leading to anti-inflammatory or anticancer effects.
Anticancer Potential
Recent studies have indicated that pyrazole derivatives can act as effective agents against cancer cells by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound in this context remains to be fully elucidated, but preliminary data suggest it may enhance the cytotoxicity of chemotherapeutic agents under hypoxic conditions typical of tumor microenvironments .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole-based compounds have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The specific inhibitory activity of this compound on COX enzymes warrants further investigation, as it could lead to the development of new anti-inflammatory medications.
Case Studies
Several case studies have explored the biological effects of similar pyrazole derivatives:
- Study on Apoptosis Induction : A study demonstrated that a related pyrazole compound significantly increased apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that this compound may possess similar properties .
- Inflammation Model : In an animal model, another pyrazole derivative reduced inflammation markers significantly when administered prior to an inflammatory stimulus. This provides a basis for hypothesizing that this compound could exhibit comparable anti-inflammatory effects .
Research Findings
Research findings indicate that the biological activity of this compound is promising but requires extensive validation through clinical trials and further laboratory studies.
| Property | Details |
|---|---|
| Molecular Formula | C12H20N4O6 |
| Molecular Weight | 316.31 g/mol |
| Purity | 95% |
| Potential Activities | Anticancer, Anti-inflammatory |
| Mechanism | Apoptosis induction, COX inhibition |
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions, yielding a free amine and tert-butanol. This reaction is critical for deprotection in synthetic pathways:
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, aqueous) | 6M HCl, 60°C, 6h | 2-(4-amino-1H-pyrazol-1-yl)ethylamine + CO₂ + tert-butanol | 85% | |
| Basic (NaOH, EtOH) | 1M NaOH, reflux, 4h | Same as above | 78% |
The Boc group’s stability in mild conditions allows selective deprotection without affecting the oxalate or pyrazole moieties .
Nucleophilic Substitution at the 4-Amino-1H-Pyrazole Moiety
The 4-amino group on the pyrazole ring participates in nucleophilic reactions, enabling derivatization:
For example, coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis facilitates borylation at the pyrazole ring .
Metal Ion Complexation with Oxalate
The oxalate counterion acts as a bidentate ligand, forming stable complexes with transition metals:
| Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Fe³⁺ | pH 5–6, aqueous | [Fe(oxalate)(H₂O)₄]⁺ | 8.2 | |
| Cu²⁺ | Ethanol/water, room temp | [Cu(oxalate)₂]²⁻ | 6.5 |
These complexes are utilized in catalysis and materials science for their redox activity .
Cross-Coupling Reactions Involving the Pyrazole Ring
The pyrazole ring participates in palladium-mediated cross-coupling reactions, expanding structural diversity:
For instance, Suzuki-Miyaura coupling with aryl boronic acids generates biaryl structures with retained oxalate stability .
Stability Under Thermal and Oxidative Conditions
The compound demonstrates moderate thermal stability but decomposes under strong oxidative conditions:
| Condition | Temperature | Outcome | Half-Life | Reference |
|---|---|---|---|---|
| Thermal decomposition | 200°C | Degradation to CO₂, NH₃, and pyrazole | 15 min | |
| H₂O₂ (30%) | 25°C, 24h | Oxalate oxidation to CO₂; Boc group intact | N/A |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Heterocyclic Cores
tert-Butyl (4-amino-1-isopropyl-1H-pyrazol-3-yl)carbamate (CAS: 2171316-99-5)
- Structure : Differs in substituents (isopropyl group at pyrazole N1) and lacks the oxalate counterion.
- Molecular Formula : C₁₁H₂₀N₄O₂ (MW: 240.30 g/mol).
- The isopropyl group may sterically hinder interactions in biological targets .
(S)-tert-Butyl(1-(4-phenyl-1H-imidazol-2-yl)ethyl)carbamate oxalate
- Structure : Replaces pyrazole with an imidazole ring bearing a phenyl group. Includes oxalate.
- Implications : The phenyl-imidazole core alters electronic properties and binding affinity. The (S)-stereochemistry may influence chiral recognition in enzyme targets .
tert-Butyl (4-aminopyridin-2-yl)carbamate (CAS: 1266119-48-5)
Physicochemical Properties
Key Observations :
- Lower molecular weight analogs (e.g., pyridine derivative) may exhibit better membrane permeability.
Preparation Methods
Synthesis of the Carbamate Intermediate
- React tert-butyl chloroformate with the 2-aminoethyl pyrazol derivative.
- Use a base such as triethylamine or pyridine to facilitate the formation of the carbamate linkage.
tert-butyl chloroformate + 2-(4-amino-1H-pyrazol-1-yl)ethanamine → tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate
- The reaction typically occurs in anhydrous solvents like dichloromethane or tetrahydrofuran .
- Temperature control (0°C to room temperature) minimizes side reactions.
Incorporation of the Pyrazol-1-yl Moiety
- The pyrazol-1-yl group can be introduced via nucleophilic substitution if a suitable precursor such as 4-chloropyrazole is used.
- Alternatively, coupling with pyrazol-1-yl boronic acids or pyrazol-1-yl halides in the presence of a catalyst (e.g., palladium) can be employed.
4-chloropyrazole + 2-(2-aminoethyl)amine → 2-(4-amino-1H-pyrazol-1-yl)ethylamine
Subsequently, this intermediate reacts with tert-butyl chloroformate as described above.
Formation of the Oxalate Salt
- The free base tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate is reacted with oxalic acid in an appropriate solvent (e.g., ethanol, water) to form the oxalate salt .
- The salt formation ensures improved stability and solubility for research applications.
Solvent and Reaction Conditions
| Step | Solvent | Temperature | Reagent Equivalents | Notes |
|---|---|---|---|---|
| Carbamate formation | Dichloromethane or THF | 0°C to RT | tert-butyl chloroformate (1.1 eq), base (1.2 eq) | Anhydrous conditions preferred |
| Pyrazolyl substitution | Ethanol or DMF | RT | Pyrazol halide or boronic acid derivatives | Catalysts may be used |
| Salt formation | Water or ethanol | RT | Oxalic acid (1 eq) | Stir until complete |
Data Tables and Research Findings
Table 1: Typical Reaction Conditions for Synthesis
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| Carbamate formation | tert-butyl chloroformate + amine | Dichloromethane | 0°C to RT | 2-4 hours | 85-90 |
| Pyrazolyl substitution | Pyrazol halide + amine | DMF | RT | 4-6 hours | 70-80 |
| Salt formation | Oxalic acid + free base | Water/ethanol | RT | 1-2 hours | 90-95 |
Figure 1: Schematic of Synthetic Route
[Amine] --(Carbamate formation)--> [Carbamate Intermediate]
|
--(Pyrazolyl substitution)--> [Pyrazolyl-Substituted Carbamate]
|
--(Salt formation)--> [Oxalate Salt]
Notes on Optimization and Purification
- Purification : Typically achieved via column chromatography or recrystallization from suitable solvents such as ethyl acetate/hexanes or ethanol/water mixtures.
- Yield Optimization : Maintaining anhydrous conditions and controlling reaction temperatures enhances yield and purity.
- Characterization : Confirmed through NMR, MS, and IR spectroscopy, with purity >95% as per COA data.
Summary and Recommendations
The synthesis of This compound involves a multi-step process beginning with carbamate formation from tert-butyl chloroformate and an aminoethyl-pyrazol derivative, followed by salt formation with oxalic acid. Reaction conditions are optimized for high yield and purity, with solvent choice and temperature control being critical. The process is well-documented in chemical literature and commercial protocols, ensuring reproducibility for research purposes.
Note: All procedures should adhere to safety guidelines, especially when handling reactive reagents like tert-butyl chloroformate and oxalic acid, and should be conducted in a well-equipped laboratory environment.
Q & A
Q. Key Considerations :
- Protect the 4-amino group during synthesis to prevent side reactions.
- Optimize reaction temperatures to avoid carbamate decomposition (<60°C recommended) .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Analytical Techniques :
Q. Validation :
- Compare NMR shifts with analogous tert-butyl carbamates (e.g., δ ~1.4 ppm for tert-butyl protons) .
- Use differential scanning calorimetry (DSC) to assess thermal stability .
Basic: What are the stability considerations during storage and handling?
Q. Methodological Answer :
- Storage : Keep under inert gas (N2/Ar) at 2–8°C in amber glass vials to prevent hydrolysis of the carbamate group .
- Decomposition Risks :
- Handling : Use gloves and fume hoods; oxalate salts may irritate mucous membranes .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Q. Methodological Answer :
Crystal Growth : Use slow evaporation of a saturated acetonitrile/water solution to obtain single crystals .
Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Refinement : Use SHELXL for structure solution and refinement. Key parameters:
- R-factor : Target <0.05 for high-resolution data (<1.0 Å).
- Hydrogen Bonding : Analyze interactions (e.g., N–H···O between oxalate and carbamate) to confirm salt formation .
Case Study : A related tert-butyl carbamate derivative showed disorder in the tert-butyl group; SHELXL’s PART instructions resolved this .
Advanced: What strategies exist for selective functionalization of the 4-amino group on the pyrazole ring?
Q. Methodological Answer :
- Protection : Use Boc (tert-butoxycarbonyl) or Fmoc groups to block the amino group during subsequent reactions .
- Coupling Reactions :
- Challenges : Competing reactions at the carbamate oxygen require mild conditions (e.g., low-temperature, anhydrous solvents) .
Validation : Monitor reaction progress via LC-MS to detect by-products (e.g., carbamate cleavage).
Advanced: How to address discrepancies in spectroscopic data between synthetic batches?
Q. Methodological Answer :
Identify Contaminants :
- HPLC-MS : Detect trace impurities (e.g., unreacted starting materials, hydrolysis products) .
- 1H NMR : Look for unexpected peaks (e.g., tert-butanol at δ 1.2 ppm indicates hydrolysis) .
Root Cause Analysis :
- Reaction Stoichiometry : Ensure exact molar ratios (e.g., oxalic acid vs. free base) .
- Purification : Optimize column chromatography gradients to remove polar/non-polar impurities .
Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) .
Example : A batch with anomalous δ 7.5 ppm in NMR revealed residual solvent (DMSO); redistillation resolved the issue .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
